molecular formula C9H12N2O2 B13090945 Methyl 2-amino-3-(methylamino)benzoate

Methyl 2-amino-3-(methylamino)benzoate

Cat. No.: B13090945
M. Wt: 180.20 g/mol
InChI Key: BQUXVNCXBVHOJE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(methylamino)benzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and methylamino groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-amino-3-(methylamino)benzoate

InChI

InChI=1S/C9H12N2O2/c1-11-7-5-3-4-6(8(7)10)9(12)13-2/h3-5,11H,10H2,1-2H3

InChI Key

BQUXVNCXBVHOJE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(methylamino)benzoate can be synthesized through the methylation of 2-amino-3-methylbenzoic acid. The process involves the reaction of 2-amino-3-methylbenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-3-(methylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Biological Activity

Methyl 2-amino-3-(methylamino)benzoate, also known as a derivative of anthranilic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of both amino and methylamino groups attached to a benzoate structure. Its synthesis typically involves the methylation of 2-amino-3-methylbenzoic acid using methyl iodide in the presence of a base like potassium carbonate, often conducted in solvents such as acetone or dimethylformamide (DMF) at elevated temperatures .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival. This inhibition can lead to anticancer effects by disrupting the normal growth signals in cancer cells .
  • Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, suggesting that this compound might influence neurotransmitter levels such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Anticancer Activity : The compound has shown promise in various cancer models, where it appears to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Given its potential interaction with neurotransmitter systems, there is ongoing research into its neuroprotective properties, particularly in models of neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound inhibited the proliferation of human cancer cell lines, with IC50 values indicating significant potency against specific types of cancer .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against various bacterial strains, showing promising results that warrant further exploration into its mechanism of action .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter levels

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